Upadacitinib
Übersicht
Beschreibung
Upadacitinib is a selective Janus kinase (JAK) inhibitor used primarily for the treatment of various inflammatory diseases. It is an oral medication that has shown efficacy in treating conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn’s disease, ankylosing spondylitis, and axial spondyloarthritis . This compound works by blocking the action of enzymes called Janus kinases, which are involved in the inflammatory processes .
Wissenschaftliche Forschungsanwendungen
Upadacitinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der JAK-Hemmung auf verschiedene chemische Signalwege zu untersuchen.
Biologie: Wird verwendet, um die Rolle von JAK-Enzymen in zellulären Prozessen und Entzündungen zu untersuchen.
Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener entzündlicher Erkrankungen zu bewerten.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf JAK-Enzyme abzielen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die Janus-Kinase 1 (JAK1) hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Effektorproteinen, was wiederum die Zytokin-Signalwege hemmt, die an Entzündungen beteiligt sind. Durch die Blockierung dieser Signalwege reduziert this compound Entzündungen und lindert Symptome, die mit entzündlichen Erkrankungen verbunden sind .
Ähnliche Verbindungen:
Filgotinib: Ein weiterer selektiver JAK1-Inhibitor, der für ähnliche Indikationen eingesetzt wird.
Tofacitinib: Ein Pan-JAK-Inhibitor, der mehrere JAK-Isoformen angreift.
Baricitinib: Ein selektiver JAK1- und JAK2-Inhibitor
Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität für JAK1, was zu einem günstigeren Sicherheitsprofil im Vergleich zu weniger selektiven JAK-Inhibitoren führen kann. Diese Selektivität ermöglicht eine effektive Hemmung von Entzündungswegen mit potenziell weniger Nebenwirkungen .
Wirkmechanismus
Target of Action
Upadacitinib is an oral Janus kinase (JAK) inhibitor, specifically targeting JAK1 . JAK enzymes are intracellular cytoplasmic enzymes that play a crucial role in the process of immune-mediated inflammatory diseases . JAK1 is involved in setting up processes that lead to inflammation .
Mode of Action
This compound works by inhibiting the action of JAK1 . By blocking the action of JAK1, this compound inhibits the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases . This inhibition of JAK1 reduces dose-related toxicity (as seen with some pan-JAK inhibitors) without significantly affecting efficacy .
Biochemical Pathways
This compound affects the JAK-STAT pathway, which is utilized by proinflammatory cytokines . The inhibition of JAK1 by this compound leads to the disruption of the JAK-STAT signaling pathway, thereby reducing the inflammatory response . Pathway enrichment suggests that this compound affects the histidine and tryptophan biochemical pathways .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics and biphasic elimination with a terminal half-life of 9–14 hours . Steady-state concentrations were achieved in 24–48 hours with negligible accumulation after twice-daily administration . This compound’s metabolism is mainly mediated by cytochrome P450 (CYP) 3A4 with a potential minor contribution from CYP2D6 .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of JAK1 protein expression and suppression of pathogenic CD4 T cell proliferation and pathogenicity while promoting Treg proliferation . This compound also modulates molecular biomarkers of disease activity, T-helper-cell differentiation, B-cell-mediated responses, gut barrier function, and wound healing .
Action Environment
Genetic predisposition in combination with environmental influences are key drivers of the pathogenesis of diseases treated with this compound, with changes in the microbiome and alterations in the intestinal barrier playing crucial roles leading to abnormal chronic inflammation . The effectiveness of this compound can be influenced by these environmental factors, as well as the patient’s disease severity and age .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Upadacitinib umfasst mehrere Schritte, darunter die Bildung seiner Kernstruktur und die Einführung von funktionellen Gruppen. Einer der Schlüsselschritte in seiner Synthese ist die Bildung des Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-Kerns. Dies wird typischerweise durch eine Reihe von Cyclisierungsreaktionen erreicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört der Einsatz spezifischer Katalysatoren und Reaktionsbedingungen, um die Bildung des gewünschten Produkts zu erleichtern. Der Prozess beinhaltet auch Reinigungsschritte wie Kristallisation, um this compound in seiner reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Upadacitinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Oxidationreaktionen Ketone oder Aldehyde erzeugen, während Reduktionsreaktionen Alkohole erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Filgotinib: Another selective JAK1 inhibitor used for similar indications.
Tofacitinib: A pan-JAK inhibitor that targets multiple JAK isoforms.
Baricitinib: A selective JAK1 and JAK2 inhibitor
Uniqueness of Upadacitinib: this compound is unique in its high selectivity for JAK1, which may result in a more favorable safety profile compared to less selective JAK inhibitors. This selectivity allows for effective inhibition of inflammatory pathways with potentially fewer side effects .
Eigenschaften
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027919 | |
Record name | Upadacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7. | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1310726-60-3 | |
Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Upadacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Upadacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UPADACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
16-19 | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.